2,3,4-Trimethylpentanenitrile
Description
2,3,4-Trimethylpentanenitrile is a branched aliphatic nitrile with the molecular formula C₈H₁₅N. Its structure features a pentane backbone substituted with methyl groups at the 2nd, 3rd, and 4th carbon positions and a nitrile (-CN) functional group at the terminal carbon. The nitrile group confers reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to primary amines.
Properties
CAS No. |
53153-89-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2,3,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(4)7(3)5-9/h6-8H,1-4H3 |
InChI Key |
AMLJYAFIQBWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylpentanenitrile typically involves the reaction of 2,3,4-trimethylpentane with a nitrile-forming reagent. One common method is the ammoxidation of 2,3,4-trimethylpentane, where the hydrocarbon is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylpentanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
Structural Isomers: 2,2,4-Trimethylpentanenitrile vs. 2,3,4-Trimethylpentanenitrile
Branching patterns significantly influence physical properties. For example:
- 2,2,4-Trimethylpentane (CAS 540-84-1), an alkane analog, has a boiling point of ~99°C due to reduced surface area from branching .
- Hypothetically, This compound would exhibit a higher boiling point than its alkane counterpart due to the polar nitrile group. Compared to its structural isomer 2,2,4-Trimethylpentanenitrile , the 2,3,4-isomer’s asymmetrical branching may lower melting points but increase solubility in polar solvents.
Functional Group Variants: Nitriles vs. Alkanes and Ketones
- Nitrile vs. Alkane : The nitrile group increases polarity, leading to higher boiling points and water solubility. For instance, pentanenitrile (straight-chain) boils at ~141°C, whereas pentane boils at 36°C.
- Nitrile vs. Ketone: Compared to 3-Pentanone, 2,2,4,4-tetramethyl- (CAS 815-24-7), nitriles generally exhibit lower reactivity toward nucleophiles but higher thermal stability .
Data Table: Estimated Properties of Selected Compounds
*Estimated based on branching and nitrile group trends.
Research Findings and Limitations
While specific studies on this compound are scarce, comparisons with analogs reveal:
- Branching Effects : Increased branching lowers boiling points but enhances steric hindrance, reducing reaction rates in nucleophilic substitutions .
- Functional Group Impact : Nitriles offer versatile reactivity compared to alkanes or ketones, making them valuable intermediates in multi-step syntheses.
Limitations : The absence of direct experimental data for this compound necessitates reliance on structural analogs and general organic chemistry principles. Further empirical studies are needed to validate predicted properties.
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